molecular formula C20H16N4O2S B12396315 Aldose reductase-IN-6

Aldose reductase-IN-6

Cat. No.: B12396315
M. Wt: 376.4 g/mol
InChI Key: JGTBCKRXHWTUDP-WSDLNYQXSA-N
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Description

Aldose reductase-IN-6 is a potent inhibitor of the enzyme aldose reductase, which plays a crucial role in the polyol pathway of glucose metabolism. This enzyme is responsible for the reduction of glucose to sorbitol, a process that becomes particularly significant under hyperglycemic conditions. Inhibitors like this compound are being studied for their potential to mitigate complications associated with diabetes, such as retinopathy, neuropathy, and nephropathy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Aldose reductase-IN-6 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common synthetic route involves the use of benzothiadiazine derivatives, which are reacted under controlled conditions to yield the desired inhibitor . The reaction conditions often include specific temperatures, pH levels, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions: Aldose reductase-IN-6 primarily undergoes reduction reactions, given its role as an inhibitor of aldose reductase. It interacts with the enzyme’s active site, preventing the reduction of glucose to sorbitol . Additionally, it may participate in substitution reactions where functional groups are exchanged to enhance its inhibitory potency.

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include NADPH, which is essential for the enzyme’s activity, and various organic solvents that facilitate the reaction . The conditions typically involve maintaining a specific pH and temperature to ensure optimal interaction with the enzyme.

Major Products Formed: The primary product formed from the interaction of this compound with aldose reductase is the inhibited enzyme complex, which prevents the formation of sorbitol from glucose .

Properties

Molecular Formula

C20H16N4O2S

Molecular Weight

376.4 g/mol

IUPAC Name

4-[2-[(2E)-2-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethylidene)hydrazinyl]-1,3-thiazol-4-yl]benzonitrile

InChI

InChI=1S/C20H16N4O2S/c21-11-14-2-5-16(6-3-14)17-13-27-20(23-17)24-22-12-15-4-7-18-19(10-15)26-9-1-8-25-18/h2-7,10,12-13H,1,8-9H2,(H,23,24)/b22-12+

InChI Key

JGTBCKRXHWTUDP-WSDLNYQXSA-N

Isomeric SMILES

C1COC2=C(C=C(C=C2)/C=N/NC3=NC(=CS3)C4=CC=C(C=C4)C#N)OC1

Canonical SMILES

C1COC2=C(C=C(C=C2)C=NNC3=NC(=CS3)C4=CC=C(C=C4)C#N)OC1

Origin of Product

United States

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